2-(Cyclobutylmethoxy)nicotinonitrile
Description
2-(Cyclobutylmethoxy)nicotinonitrile is a nicotinonitrile derivative featuring a cyclobutylmethoxy substituent at the 2-position of the pyridine ring. The cyclobutylmethoxy group introduces a unique alicyclic moiety, which may enhance lipophilicity and influence metabolic stability compared to simpler alkyl or polar substituents.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-5-2-6-13-11(10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAGMUCUMTRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclobutylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the nicotinonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclobutylmethoxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinonitrile derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)nicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression, while in material science, it may interact with other components to enhance material properties.
Comparison with Similar Compounds
Nicotinonitrile derivatives vary significantly in biological activity, physicochemical properties, and synthetic routes based on their substituents. Below is a detailed comparison of 2-(Cyclobutylmethoxy)nicotinonitrile with key analogs:
Structural and Physicochemical Properties
Key Observations :
- In contrast, indole-containing derivatives (e.g., compound XLII ) exhibit potent anticancer activity due to aromatic interactions but face solubility challenges.
Key Findings :
- The cyclobutylmethoxy group’s moderate lipophilicity may enhance cellular uptake compared to polar derivatives like 2-(2-hydroxyethyl)nicotinonitrile, though direct activity data are lacking.
- Indole derivatives (e.g., XLII) demonstrate that bulky aromatic groups improve target binding but reduce solubility, limiting bioavailability .
Biological Activity
2-(Cyclobutylmethoxy)nicotinonitrile is a compound of interest in pharmacology and toxicology due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various biological systems, and comparative studies with other compounds.
- IUPAC Name: 2-(Cyclobutylmethoxy)pyridine-3-carbonitrile
- Molecular Formula: C12H14N2O
- Molecular Weight: 202.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably in the nervous system and potentially in microbial systems. The compound exhibits properties that may inhibit specific enzymes or interact with neurotransmitter receptors.
Antimicrobial Activity
Recent studies have indicated that nicotinonitrile derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against a range of pathogens, demonstrating effectiveness comparable to established antimicrobial agents.
Molluscicidal Activity
A study focused on the molluscicidal effects of synthesized nicotinonitrile derivatives reported that certain derivatives exhibited high toxicity against land snails (M. cartusiana). The results suggested that these compounds could disrupt biochemical pathways, affecting acetylcholinesterase (AChE) activity and leading to increased mortality rates in treated specimens .
Case Studies and Research Findings
-
Toxicity Assessment
- A series of nicotinonitrile derivatives were synthesized and tested for their toxicity against M. cartusiana. The study measured biochemical parameters such as AChE, ALT, AST, and total serum protein (TSP). Notably, the compounds demonstrated a reduction in AChE levels and an increase in transaminases (ALT and AST), indicating potential neurotoxic effects .
- Histopathological Analysis
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other nicotinonitrile derivatives:
| Compound | Antimicrobial Activity | Molluscicidal Activity | Neurotoxic Effects |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Acetamiprid | High | Moderate | No |
| Nicotinonitrile-2-thiolate salts | Low | Very High | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
